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molecular formula C13H20ClN3O3S B8422379 Diazoxide choline CAS No. 1098065-76-9

Diazoxide choline

Cat. No. B8422379
M. Wt: 333.84 g/mol
InChI Key: YLLWQNAEYILHLV-UHFFFAOYSA-N
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Patent
US09381202B2

Procedure details

A 12-L reaction flash was charged with 2.0 kg diazoxide and 5.0-L THF with stirring and heating to 55° C. Choline hydroxide (45% solution in methanol, 2.32 L) was added dropwise to this reaction mixture over about 2.5 hr with stirring. The temperature was maintained at 60±5° C. After addition of choline hydroxide, stirring was continued for about 30 min. The reaction mixture was clarified by in-line 10 micron filtration upon transfer to a 22-L reaction flask pre-charged with 2-L pre-filtered THF, into which was added 10-L pre-filtered MTBE dropwise. This reaction mixture was transferred to another flask which was then charged with an additional 30-L pre-filtered MTBE dropwise, with adjustment of temperature to <5° C. and stirring for about 2 hr. Diazoxide choline salt was recovered by vacuum filtration to afford 2.724 kg (94%) diazoxide choline salt (99.8%, HPLC purity), confirmed by 1H NMR, IR, and UV/Visible analysis.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
[Compound]
Name
5.0-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.32 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:13][C:12]2[CH:11]=[CH:10][C:9]([Cl:14])=[CH:8][C:7]=2[S:4](=[O:6])(=[O:5])[N:3]=1.[OH-].[OH:16][CH2:17][CH2:18][N+:19]([CH3:22])([CH3:21])[CH3:20]>C1COCC1>[CH3:1][C:2]1[N-:3][S:4](=[O:5])(=[O:6])[C:7]2[CH:8]=[C:9]([Cl:14])[CH:10]=[CH:11][C:12]=2[N:13]=1.[CH3:20][N+:19]([CH2:18][CH2:17][OH:16])([CH3:22])[CH3:21] |f:1.2,4.5|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
CC1=NS(=O)(=O)C=2C=C(C=CC2N1)Cl
Name
5.0-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.32 L
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 60±5° C
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The reaction mixture was clarified by in-line 10 micron filtration upon transfer to a 22-L reaction flask
ADDITION
Type
ADDITION
Details
pre-charged with 2-L
FILTRATION
Type
FILTRATION
Details
pre-filtered THF
ADDITION
Type
ADDITION
Details
into which was added 10-L
FILTRATION
Type
FILTRATION
Details
pre-filtered MTBE dropwise
CUSTOM
Type
CUSTOM
Details
This reaction mixture was transferred to another flask
ADDITION
Type
ADDITION
Details
which was then charged with an additional 30-L
FILTRATION
Type
FILTRATION
Details
pre-filtered MTBE dropwise
STIRRING
Type
STIRRING
Details
with adjustment of temperature to <5° C. and stirring for about 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Diazoxide choline salt was recovered by vacuum filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.724 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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